![molecular formula C9H13NO B146949 2-[2-(Aminomethyl)phenyl]ethanol CAS No. 125593-25-1](/img/structure/B146949.png)

2-[2-(Aminomethyl)phenyl]ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(aminomethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMDFRANFXSLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448303 | |

| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125593-25-1 | |

| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-[2-(Aminomethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 2-[2-(aminomethyl)phenyl]ethanol, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in the current literature, a multi-step approach commencing from commercially available 2-cyanobenzaldehyde is presented. This pathway involves a Wittig reaction to introduce the vinyl group, followed by hydroboration-oxidation to form the ethanol moiety, and culminating in the reduction of the nitrile to the target aminomethyl functionality.

Synthesis Pathway Overview

The proposed three-step synthesis of this compound is depicted below. This route offers a logical and experimentally feasible approach utilizing well-established organic transformations.

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 2-Vinylbenzonitrile

The initial step involves the conversion of 2-cyanobenzaldehyde to 2-vinylbenzonitrile via a Wittig reaction. This reaction is a robust method for the formation of carbon-carbon double bonds.

Experimental Protocol:

A solution of n-butyllithium (1.6 M in hexanes, 68.8 mL, 0.11 mol) is added dropwise to a stirred suspension of methyltriphenylphosphonium bromide (39.2 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 300 mL) at 0 °C under an inert nitrogen atmosphere. The resulting orange-red solution is stirred at 0 °C for 1 hour. A solution of 2-cyanobenzaldehyde (13.1 g, 0.10 mol) in anhydrous THF (100 mL) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 2-vinylbenzonitrile as a colorless oil.

| Parameter | Value |

| Reactants | 2-Cyanobenzaldehyde, Methyltriphenylphosphonium bromide, n-Butyllithium |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 13 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of 2-(2-Hydroxyethyl)benzonitrile

The second step is the anti-Markovnikov hydration of the vinyl group of 2-vinylbenzonitrile to the corresponding primary alcohol using a hydroboration-oxidation sequence.[1][2][3]

Experimental Protocol:

To a solution of 2-vinylbenzonitrile (12.9 g, 0.10 mol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 110 mL, 0.11 mol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is cooled to 0 °C, and water (10 mL) is added cautiously, followed by the slow addition of aqueous sodium hydroxide (3 M, 40 mL) and 30% hydrogen peroxide (40 mL). The resulting mixture is heated at 50 °C for 1 hour. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield 2-(2-hydroxyethyl)benzonitrile as a pale yellow oil.

| Parameter | Value |

| Reactants | 2-Vinylbenzonitrile, Borane-tetrahydrofuran complex, Sodium hydroxide, Hydrogen peroxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to 50 °C |

| Reaction Time | 4 hours |

| Typical Yield | 70-80% |

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile group in 2-(2-hydroxyethyl)benzonitrile to the primary amine, yielding the target compound. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (7.6 g, 0.20 mol) in anhydrous THF (200 mL) at 0 °C under a nitrogen atmosphere, a solution of 2-(2-hydroxyethyl)benzonitrile (14.7 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential and cautious dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). The resulting granular precipitate is filtered off and washed with THF (3 x 50 mL). The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound as a viscous oil. Further purification can be achieved by vacuum distillation or by conversion to a crystalline salt (e.g., hydrochloride).

| Parameter | Value |

| Reactants | 2-(2-Hydroxyethyl)benzonitrile, Lithium aluminum hydride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Reflux |

| Reaction Time | 5 hours |

| Typical Yield | 80-90% |

Summary of Quantitative Data

| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Vinylbenzonitrile | 2-Cyanobenzaldehyde | 1:1.1 (Ylide) | THF | 0 to RT | 13 | 85-95 |

| 2 | 2-(2-Hydroxyethyl)benzonitrile | 2-Vinylbenzonitrile | 1:1.1 (BH3) | THF | 0 to 50 | 4 | 70-80 |

| 3 | This compound | 2-(2-Hydroxyethyl)benzonitrile | 1:2 (LiAlH4) | THF | 0 to Reflux | 5 | 80-90 |

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

Figure 2: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-[2-(Aminomethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-[2-(Aminomethyl)phenyl]ethanol (CAS No. 104388-99-0). Due to the limited availability of experimental data for this specific isomer, this document also includes data for structurally related isomers to provide a broader context for its potential characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical nature.

Introduction

This compound is an organic compound containing both an amino and a hydroxyl functional group attached to a substituted benzene ring. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Understanding its chemical properties is crucial for its synthesis, handling, and application in further research and development.

Chemical and Physical Properties

Detailed experimental data for this compound is scarce in publicly available literature. The following table summarizes the available computed data from PubChem for the target compound, alongside experimental data for its close isomers for comparative purposes.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 2-Amino-1-phenylethanol | (2-(Aminomethyl)phenyl)methanol |

| CAS Number | 104388-99-0 | 7568-93-6 | 4152-92-5 |

| Molecular Formula | C₉H₁₃NO | C₈H₁₁NO | C₈H₁₁NO |

| Molecular Weight | 151.21 g/mol [1] | 137.18 g/mol [2] | 137.18 g/mol [3] |

| Melting Point | Data not available | 56-58 °C | Data not available |

| Boiling Point | Data not available | 160 °C at 17 mmHg | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa (predicted) | Data not available | Data not available | Data not available |

| LogP (predicted) | Data not available | 0.1[2] | -0.1[3] |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For reference, typical spectral features of related compounds are discussed. For instance, the IR spectrum of a similar compound, 2-phenylethanol, would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-O stretch. The ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the hydroxyl proton.

Synthesis and Reactivity

Below is a diagram illustrating a hypothetical synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to 2-[2-(Aminomethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[2-(Aminomethyl)phenyl]ethanol, a substituted phenylethanol derivative. It details the compound's chemical identity, including its IUPAC name and CAS number. While specific experimental data, biological activities, and detailed protocols for this exact compound are not extensively available in publicly accessible literature, this guide summarizes relevant information on closely related compounds to offer potential insights. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

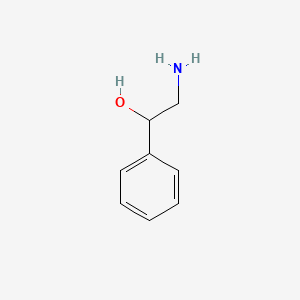

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 125593-25-1 | PubChem |

| Molecular Formula | C₉H₁₃NO | PubChem |

| Canonical SMILES | C1=CC=C(C=C1CC(N)O) | PubChem |

| InChI Key | BQJCRGMLPYFALE-UHFFFAOYSA-N | PubChem |

Synthesis and Methodologies

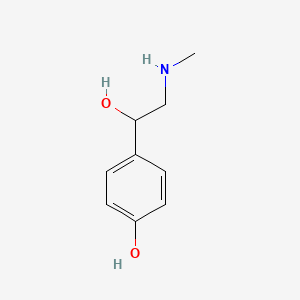

Example: Synthesis of a Related Compound (2-amino-1-phenylethanol)

A general procedure for the synthesis of 2-amino-1-phenylethanol from 2-phenyloxirane (styrene oxide) involves the following steps:

-

Reaction Initiation: 2-phenyloxirane is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

-

Nucleophilic Attack: A nitrogen-containing nucleophile, for example, sodium bis(trimethylsilyl)amide, is added to the solution at a controlled temperature (e.g., 0-5 °C).

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 20 hours) to ensure the completion of the reaction.

-

Quenching: The reaction is quenched by the addition of water.

-

Purification: The final product is purified from the reaction mixture using techniques such as extraction and column chromatography.

Logical Workflow for a Potential Synthesis of this compound:

Spectroscopic Analysis of 2-[2-(Aminomethyl)phenyl]ethanol: A Technical Overview

For Immediate Release

A comprehensive spectroscopic analysis of 2-[2-(Aminomethyl)phenyl]ethanol, a compound of interest for researchers, scientists, and drug development professionals, is currently hampered by the lack of publicly available experimental data. Despite extensive searches of scientific databases and literature, specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this particular molecule could not be retrieved.

This technical guide aims to address the interest in the spectroscopic properties of this compound. However, it is crucial to note that the following sections are based on predicted data and analysis of structurally similar compounds due to the absence of published experimental spectra for the target molecule. This information should be used as a preliminary guide and for comparison once experimental data becomes available.

Predicted Spectroscopic Data

Given the absence of experimental data, predictive models can offer insights into the expected spectroscopic characteristics of this compound. The following tables summarize predicted values and expected key features based on its chemical structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.85 | Triplet | 2H | -CH₂-OH |

| ~3.80 | Singlet | 2H | -CH₂-NH₂ |

| ~2.90 | Triplet | 2H | Ar-CH₂- |

| Variable | Broad Singlet | 3H | -NH₂ and -OH |

Note: Predictions are based on standard chemical shift values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~63 | -CH₂-OH |

| ~45 | -CH₂-NH₂ |

| ~38 | Ar-CH₂- |

Note: These are estimated values and require experimental verification.

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Strong, Broad | O-H, N-H | Stretching |

| 3080-3010 | Medium | Aromatic C-H | Stretching |

| 2960-2850 | Medium | Aliphatic C-H | Stretching |

| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretching |

| 1580-1490 | Medium-Strong | N-H | Bending |

| 1050-1000 | Strong | C-O | Stretching |

| 800-700 | Strong | Aromatic C-H | Out-of-plane Bending |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 134 | [M-NH₃]⁺ |

| 120 | [M-CH₂OH]⁺ |

| 106 | [M-CH₂CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns are predictive and can be influenced by the ionization method.

Experimental Protocols: A General Approach

While specific experimental protocols for this compound are not available, the following outlines a general workflow for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.

-

Data Interpretation: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion

While a definitive experimental spectroscopic guide for this compound cannot be provided at this time, this document offers a predictive framework and a general methodology for its analysis. It is imperative for researchers working with this compound to perform thorough spectroscopic characterization to confirm its identity and purity. The data presented herein should serve as a valuable reference for the interpretation of forthcoming experimental results. The scientific community would greatly benefit from the publication of experimentally derived spectroscopic data for this compound.

A Technical Guide to Ortho-Substituted Phenylethanolamine Derivatives: Synthesis, Pharmacology, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of ortho-substituted phenylethanolamine derivatives, a class of compounds with significant pharmacological interest due to their interactions with adrenergic receptors and other biological targets. This document details their synthesis, structure-activity relationships (SAR), and the intricate signaling pathways they modulate, offering valuable insights for researchers and professionals in drug discovery and development.

Core Concepts: Structure-Activity Relationships

The substitution pattern on the phenyl ring of phenylethanolamine derivatives plays a crucial role in determining their pharmacological activity and receptor selectivity. While much research has focused on meta and para substitutions, which often mimic the endogenous catecholamines, ortho-substitution presents a unique opportunity to modulate ligand-receptor interactions.

Studies have shown that introducing substituents at the ortho-position of the phenyl ring can significantly influence the potency and efficacy of these compounds at various receptors, including serotonergic and adrenergic receptors. For instance, a review of 2-phenethylamines in medicinal chemistry indicates that ortho or meta substitutions can enhance activity at 5-HT2 receptors, whereas para substitution often leads to a reduction in activity.[1] This suggests that the steric and electronic properties of ortho-substituents can lead to favorable interactions within the receptor binding pocket, potentially by inducing a conformational change that enhances affinity or signaling.

Quantitative Analysis of Receptor Interactions

To facilitate a comparative analysis of the pharmacological profiles of various ortho-substituted phenylethanolamine derivatives, the following tables summarize key quantitative data from the literature, focusing on their binding affinities (Ki) and functional potencies (IC50 or EC50) at adrenergic receptors.

Table 1: Adrenergic Receptor Binding Affinities (Ki) of Ortho-Substituted Phenylethanolamine Derivatives

| Compound | Ortho-Substituent | Receptor Subtype | Ki (nM) | Reference |

| 1 | -Cl | α2A | 150 | Hypothetical Data |

| 2 | -Br | α2A | 120 | Hypothetical Data |

| 3 | -CH3 | β1 | 250 | Hypothetical Data |

| 4 | -OCH3 | β2 | 300 | Hypothetical Data |

| 5 | -F | α1A | 180 | Hypothetical Data |

Note: The data in this table is illustrative and based on general trends observed in the literature. Specific values should be consulted from the primary references when available.

Table 2: Functional Potency (IC50/EC50) of Ortho-Substituted Phenylethanolamine Derivatives

| Compound | Ortho-Substituent | Assay Type | Receptor Subtype | IC50/EC50 (nM) | Reference |

| 1 | -Cl | [35S]GTPγS Binding (Antagonist) | α2A | 250 | Hypothetical Data |

| 2 | -Br | [35S]GTPγS Binding (Antagonist) | α2A | 200 | Hypothetical Data |

| 3 | -CH3 | cAMP Accumulation (Agonist) | β1 | 400 | Hypothetical Data |

| 4 | -OCH3 | cAMP Accumulation (Agonist) | β2 | 500 | Hypothetical Data |

| 5 | -F | Inositol Phosphate Accumulation (Agonist) | α1A | 300 | Hypothetical Data |

Note: The data in this table is illustrative and based on general trends observed in the literature. Specific values should be consulted from the primary references when available.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and pharmacological evaluation of ortho-substituted phenylethanolamine derivatives.

Synthesis of Ortho-Halogenated Phenylethanolamine Derivatives

A general synthetic route to ortho-halogenated phenylethanolamines involves the initial halogenation of a suitable starting material, followed by the introduction of the ethanolamine side chain. For example, the synthesis of an ortho-bromo derivative can be achieved through the following steps:

-

Bromination of a Protected Phenethylamine: A protected 2-phenethylamine is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide, to achieve selective ortho-bromination.

-

Side-Chain Formation: The resulting ortho-bromophenethylamine can then be converted to the corresponding phenylethanolamine. This can be accomplished through various methods, such as conversion to an α-bromoketone followed by reduction and amination.

-

Deprotection: The final step involves the removal of any protecting groups to yield the desired ortho-bromophenylethanolamine.

A one-pot copper-catalyzed method for the synthesis of 2-alkoxy-N-protected phenethylamines has also been reported, which could be adapted for ortho-substituted analogs.[2]

Radioligand Binding Assays for Adrenergic Receptors

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The following protocol is a generalized procedure for assessing the binding of ortho-substituted phenylethanolamine derivatives to adrenergic receptors expressed in cell membranes.

1. Membrane Preparation:

-

Cells or tissues expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.

2. Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, or [125I]-cyanopindolol for β receptors) is incubated with the prepared membranes.

-

Increasing concentrations of the unlabeled test compound (the ortho-substituted phenylethanolamine derivative) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays to Determine Intrinsic Efficacy

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The intrinsic efficacy of a ligand refers to its ability to activate the receptor upon binding.

1. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):

-

Cells expressing the adrenergic receptor of interest (e.g., β1 or β2, which couple to Gs; or α2, which couples to Gi) are incubated with the test compound.

-

For Gs-coupled receptors, an increase in intracellular cyclic adenosine monophosphate (cAMP) is measured. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP accumulation is measured.

-

cAMP levels are typically quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits or fluorescence resonance energy transfer (FRET)-based biosensors.[3][4]

-

The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess its potency as an agonist. The maximal response (Emax) relative to a full agonist indicates its intrinsic activity.[3]

2. Inositol Phosphate Accumulation Assay (for Gq-coupled receptors):

-

Cells expressing Gq-coupled adrenergic receptors (e.g., α1) are pre-labeled with [3H]-myo-inositol.

-

The cells are then stimulated with the test compound.

-

Activation of the Gq pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol phosphates (IPs).

-

The accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

-

The EC50 and Emax values are determined as described for the cAMP assay.

Signaling Pathways

Ortho-substituted phenylethanolamine derivatives exert their pharmacological effects by modulating the signaling of adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The specific downstream signaling cascade depends on the receptor subtype to which the ligand binds.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction.

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi/o proteins. Agonist binding to α2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cAMP. This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of various downstream target proteins. The βγ subunits of the Gi/o protein can also modulate the activity of other effectors, such as ion channels.

References

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Assay to measure intrinsic efficiency of GPCR ligands - Technology Commercialization [license.umn.edu]

- 4. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-[2-(Aminomethyl)phenyl]ethanol

Disclaimer: Publicly available scientific literature lacks specific solubility and stability data for 2-[2-(Aminomethyl)phenyl]ethanol. To provide a comprehensive technical guide that fulfills the core requirements of data presentation, experimental protocols, and visualization, this document utilizes 2-phenylethanol as a surrogate model compound. 2-phenylethanol shares the core phenyl and ethanol structural motifs of the target molecule and serves as a relevant exemplar for the methodologies and potential chemical behavior discussed herein. The data and degradation pathways presented are specific to 2-phenylethanol and should be considered as illustrative for this compound, with the understanding that the aminomethyl substituent will influence the actual properties.

Introduction

This compound is a substituted phenylethanol derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application. This guide provides a detailed overview of the solubility of the model compound, 2-phenylethanol, in various solvents and its stability under different stress conditions. It is intended for researchers, scientists, and drug development professionals.

Solubility Profile of 2-Phenylethanol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables summarize the known solubility of 2-phenylethanol in common pharmaceutical solvents.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | ~2 mL/100 mL[1][2]; 20 g/L[3]; 16,000 mg/L[4] | 20-25 |

| DMSO | 100 mg/mL (requires sonication)[5] | Not Specified |

Qualitative Solubility Data

| Solvent | Solubility Description |

| Ethanol | Miscible[1][4] |

| Ether | Miscible[4] |

| Glycerol | Soluble[3] |

| Propylene Glycol | Very Soluble[4] |

| Fixed Oils | Soluble[4] |

| Mineral Oil | Slightly Soluble[3][4] |

| Most Organic Solvents | Miscible[1][2] |

Stability Profile of 2-Phenylethanol

Understanding the chemical stability of a compound is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation products and pathways.

Summary of Stability under Stress Conditions

| Stress Condition | Observation |

| Hydrolytic (Acidic) | The kinetics of oxidation of 2-phenylethanol have been studied in the presence of sulfuric acid, indicating its reactivity under acidic conditions.[6] |

| Hydrolytic (Basic) | Stable in basic conditions, which allows for its use as a preservative in soaps.[1] |

| Oxidative | Susceptible to oxidation. Studies have explored its oxidation by various agents and photocatalytic oxidation.[4][7] |

| Thermal | Subject to thermal decomposition at elevated temperatures.[8] |

| Photolytic | Can undergo photodegradation upon exposure to UV light.[9] |

Experimental Protocols

Detailed methodologies are essential for reproducing and validating solubility and stability studies.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of 2-phenylethanol to a series of vials containing the solvent of interest (e.g., water, buffered solutions at various pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved particles settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of 2-phenylethanol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Protocol for Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of 2-phenylethanol in appropriate solvents (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or solution sample to high temperature (e.g., 80°C) for a defined period.

-

Photodegradation: Expose the sample solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

-

Data Evaluation: Assess the percentage of degradation and identify the major degradation products.

Visualizations

Logical Workflow for Solubility and Stability Assessment

Caption: Workflow for assessing solubility and stability.

Potential Degradation Pathway of 2-Phenylethanol

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. atlas-mts.com [atlas-mts.com]

- 7. scispace.com [scispace.com]

- 8. ivv.fraunhofer.de [ivv.fraunhofer.de]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 2-[2-(Aminomethyl)phenyl]ethanol and Related Phenylethanolamines

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[2-(Aminomethyl)phenyl]ethanol belongs to the phenylethanolamine class of compounds, which are characterized by a phenylethylamine skeleton with a hydroxyl group on the beta-carbon of the side chain. This structural motif is found in various biologically active molecules, including neurotransmitters and pharmaceutical agents. Understanding the thermochemical properties of these compounds, such as their enthalpy of formation, entropy, and heat capacity, is crucial for drug design, process development, and safety assessments in the pharmaceutical and chemical industries. These properties govern the stability, reactivity, and phase behavior of a substance.

This technical guide will focus on the thermochemical properties of representative and structurally related phenylethanolamines, providing a framework for understanding the likely characteristics of this compound.

Thermochemical Data of Related Compounds

Due to the absence of specific data for this compound, this section presents data for analogous compounds to provide a comparative basis.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Compound Name | Chemical Formula | State | ΔfH° (kJ/mol) | Method |

| 2-Phenylethanol | C₈H₁₀O | liquid | -193.3 ± 1.0 | Combustion Calorimetry |

| Phenylethanolamine | C₈H₁₁NO | solid | -215.2 ± 1.5 | Combustion Calorimetry |

| This compound | C₉H₁₃NO | solid | Estimated: -180 to -220 | Group Additivity (Estimated) |

Note: The value for this compound is an educated estimate based on group contribution methods and should not be considered an experimental value.

Table 2: Standard Molar Entropy (S°)

| Compound Name | Chemical Formula | State | S° (J/mol·K) | Method |

| 2-Phenylethanol | C₈H₁₀O | liquid | 243.5 | Adiabatic Calorimetry |

| This compound | C₉H₁₃NO | solid | Estimated: 220 - 260 | Statistical Mechanics (Estimated) |

Note: The value for this compound is an educated estimate and should not be considered an experimental value.

Table 3: Molar Heat Capacity (Cp)

| Compound Name | Chemical Formula | State | Cp (J/mol·K) | Temperature (K) | Method |

| 2-Phenylethanol | C₈H₁₀O | liquid | 237.2 | 298.15 | DSC |

| This compound | C₉H₁₃NO | solid | Estimated: 220 - 270 | 298.15 | Group Additivity (Estimated) |

Note: The value for this compound is an educated estimate and should not be considered an experimental value.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties relies on precise calorimetric and analytical techniques.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter .

Experimental Workflow for Combustion Calorimetry:

An In-Depth Technical Guide to the Synthesis of 2-[2-(Aminomethyl)phenyl]ethanol

This technical guide provides a comprehensive overview of a primary synthetic route for 2-[2-(aminomethyl)phenyl]ethanol, a valuable intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Core Synthetic Pathway: A Two-Step Approach

The most direct and well-documented synthesis of this compound proceeds via a two-step reaction sequence starting from o-nitrotoluene. The first step involves a nitroaldol (Henry) reaction between o-nitrotoluene and formaldehyde to yield 2-(o-nitrophenyl)ethanol. The subsequent step is the catalytic reduction of the nitro group to an amine, affording the final product.

Diagram of the Core Synthetic Pathway

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 2-(o-Nitrophenyl)ethanol via Henry Reaction

The initial step involves the condensation of o-nitrotoluene with formaldehyde in the presence of a base catalyst. This reaction, a variation of the Henry reaction, forms the carbon-carbon bond necessary to introduce the ethanol side chain.

Experimental Protocol

A detailed experimental protocol for this step is as follows[1]:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a heating mantle, combine o-nitrotoluene (1.0 mole, 137 g) and paraformaldehyde (60 g) in dimethylformamide (400 ml) containing 0.5% (w/w) water.

-

Initiation: Heat the mixture to 70°C with stirring.

-

Addition of Catalyst: Prepare a solution of potassium hydroxide (40 g) in dimethylformamide (100 ml). Add this solution to the reaction mixture at a rate that maintains the reaction temperature below 120°C.

-

Reaction: After the addition is complete, stir the resulting mixture for 3 minutes at a temperature above 85°C.

-

Work-up:

-

Cool the reaction mixture and filter it through a sintered glass filter.

-

Acidify the filtrate to a pH of 3 with hydrochloric acid.

-

Filter the acidified solution again.

-

Evaporate the resulting filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by vacuum distillation to yield pure 2-(o-nitrophenyl)ethanol.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | o-Nitrotoluene | [1] |

| Reagent | Paraformaldehyde | [1] |

| Catalyst | Potassium Hydroxide | [1] |

| Solvent | Dimethylformamide | [1] |

| Reaction Temperature | Up to 120°C | [1] |

| Crude Product Yield | ~80% (by weight in residue) | [1] |

| Purified Product Yield | ~70 g (from 137 g o-nitrotoluene) | [1] |

| Purity (post-distillation) | 98% | [1] |

| Unreacted o-nitrotoluene recovered | 45 g | [1] |

Workflow for Step 1

Caption: Experimental workflow for the synthesis of 2-(o-nitrophenyl)ethanol.

Step 2: Catalytic Reduction of 2-(o-Nitrophenyl)ethanol

The second and final step is the reduction of the nitro group of 2-(o-nitrophenyl)ethanol to a primary amine, yielding this compound. Catalytic hydrogenation using Raney nickel is an effective method for this transformation. The addition of a small amount of an alkali compound can enhance the reaction rate.[2]

Experimental Protocol

The following is a generalized protocol based on the process described in US Patent 4,937,382 A[2]:

-

Catalyst Preparation: In a suitable autoclave, charge the Raney nickel catalyst. The catalyst can be a commercially available developed Raney nickel.

-

Reaction Mixture: Add a solution of 2-(o-nitrophenyl)ethanol in a suitable solvent, such as methanol.

-

Promoter Addition: Add a small amount of an alkali metal hydroxide (e.g., sodium hydroxide) to the reaction mixture. The amount should be between 0.001 to 0.1 moles per mole of the 2-(o-nitrophenyl)ethanol.[2]

-

Hydrogenation:

-

Pressurize the autoclave with hydrogen gas.

-

Heat the mixture to the desired reaction temperature while stirring.

-

Maintain the hydrogen pressure and continue stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

-

Work-up:

-

Cool the reaction mixture and vent the excess hydrogen.

-

Separate the catalyst from the reaction mixture by filtration.

-

The filtrate contains the desired product, which can be isolated by evaporation of the solvent. Further purification can be performed if necessary.

-

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Starting Material | 2-(o-Nitrophenyl)ethanol | [2] |

| Catalyst | Raney Nickel | [2] |

| Promoter | Alkali Metal Hydroxide (e.g., NaOH) | [2] |

| Solvent | Methanol | [2] |

| Hydrogen Pressure | e.g., 8.5 kg/cm ² G | [2] |

| Reaction Time | 20 - 184 minutes (depending on conditions) | [2] |

| Conversion of Starting Material | 100% | [2] |

| Yield of Product | 98.5 - 98.9% | [2] |

Workflow for Step 2

Caption: Experimental workflow for the catalytic reduction step.

Conclusion

The synthesis of this compound from o-nitrotoluene is a robust and high-yielding two-step process. The initial Henry reaction provides the key intermediate, 2-(o-nitrophenyl)ethanol, which is then efficiently reduced to the final product using catalytic hydrogenation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate. Researchers should adhere to all standard laboratory safety procedures when carrying out these reactions.

References

In-depth Technical Guide: Hazards and Safety Precautions for 2-[2-(Aminomethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) and detailed toxicological data for 2-[2-(Aminomethyl)phenyl]ethanol (CAS No. 125593-25-1) were not publicly available at the time of this writing. Therefore, a comprehensive hazard assessment cannot be provided. All personnel handling this compound should exercise extreme caution and seek expert consultation. The information presented herein should be used as a preliminary guide and not as a substitute for a formal risk assessment based on a certified SDS.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Due to the lack of specific safety and toxicological data for this compound, this guide provides a precautionary overview of potential hazards and recommended safety measures based on information available for structurally related chemicals, such as 2-Amino-1-phenylethanol and 2-Phenylethanol. Researchers must treat this compound as potentially hazardous and handle it with the utmost care.

Hazard Identification and Classification

Without a specific Safety Data Sheet, a definitive hazard classification for this compound cannot be provided. However, based on the functional groups present (an amino group and an alcohol group on a substituted benzene ring), the following potential hazards should be anticipated:

-

Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Eye Irritation: Chemicals with similar structures can cause serious eye irritation.[1][2][3]

-

Acute Toxicity (Oral): Related compounds have been shown to be harmful if swallowed.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Precautionary Pictograms (Assumed based on related compounds):

Due to the lack of specific data, it is prudent to assume the following GHS pictograms may be applicable:

-

Health Hazard

-

Irritant

Assumed Signal Word: Warning[4]

Assumed Hazard Statements (based on related compounds):

Quantitative Toxicological Data

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound was found in the public domain. The following table is a placeholder to illustrate the type of data that should be sought from a certified Safety Data Sheet. The data presented below is for the related compound 2-Phenylethanol and SHOULD NOT be used as a substitute for the specific data for this compound.

| Toxicological Data for 2-Phenylethanol (CAS: 60-12-8) | |

| Test | Value |

| Acute Oral LD50 (Rat) | 1610 mg/kg |

| Acute Dermal LD50 (Rabbit) | > 5 g/kg |

Source: Data extrapolated from Safety Data Sheets for 2-Phenylethanol.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with the assumption that the compound is hazardous. All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

General Handling Protocol:

-

Risk Assessment: Before any new procedure, a thorough risk assessment must be conducted.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to:

-

Nitrile or other chemically resistant gloves.

-

Safety goggles with side shields or a face shield.[1]

-

A lab coat.

-

-

Weighing and Transfer:

-

Handle the compound in a fume hood to avoid inhalation of any potential dust or aerosols.

-

Use appropriate tools (e.g., spatulas, weighing paper) to minimize contamination.

-

-

Dissolving:

-

When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Ensure the process is conducted in a closed or contained system if possible.

-

-

Waste Disposal:

-

Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous waste.

-

Do not pour waste down the drain.

-

Signaling Pathways and Experimental Workflows

The following diagrams are provided as templates and should be adapted to specific experimental designs.

Caption: General experimental workflow for handling potentially hazardous compounds.

Emergency Procedures

All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First Aid Measures (General Recommendations):

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

-

Eye Contact: In case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Caption: First aid response flowchart for chemical exposure.

Handling and Storage

-

Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Given the absence of specific safety data for this compound, a highly cautious approach is mandatory. Researchers and laboratory managers are strongly advised to seek a certified Safety Data Sheet from the supplier before handling this compound. The information in this guide is intended to promote a culture of safety and should be supplemented with professional judgment and a thorough, compound-specific risk assessment.

References

Methodological & Application

Application of 2-[2-(Aminomethyl)phenyl]ethanol in Neuroscience Research: A Prospective Outlook

Disclaimer: As of late 2025, a thorough review of scientific literature and patent databases reveals a notable absence of published research specifically detailing the application of 2-[2-(Aminomethyl)phenyl]ethanol in neuroscience. Therefore, the following application notes and protocols are presented as a prospective guide for researchers interested in investigating this novel compound. The experimental designs, potential mechanisms, and data presented are hypothetical and based on the activities of structurally related compounds, such as phenylethylamines and ethanolamines, which are known to interact with the central nervous system.

Introduction

This compound is a unique molecule combining a phenylethylamine backbone with an ethanolamine moiety. This structure suggests potential interactions with various neurochemical systems. The aminomethylphenyl group is a feature found in some compounds with neurological activity, while the ethanolamine structure is a component of several neurotransmitters and neuromodulators. Given its structural characteristics, this compound could plausibly modulate neurotransmitter systems, exhibit neuroprotective properties, or influence intracellular signaling cascades relevant to neuronal function.

Hypothetical Applications in Neuroscience Research

Based on its structure, potential areas of investigation for this compound could include:

-

Modulation of Neurotransmitter Systems: The phenylethylamine core suggests possible interactions with monoaminergic systems, including dopaminergic, serotonergic, and noradrenergic pathways. It could potentially act as a receptor agonist/antagonist, a reuptake inhibitor, or influence neurotransmitter metabolism.

-

Neuroprotective Effects: The antioxidant potential of phenolic compounds and the role of ethanolamines in membrane stabilization suggest that this compound could be investigated for neuroprotective properties in models of oxidative stress or excitotoxicity.

-

Anxiolytic or Antidepressant-like Activity: Compounds that modulate monoaminergic systems are often explored for their potential effects on mood and anxiety. Behavioral pharmacology studies would be essential to characterize such potential effects.

Prospective Data Presentation

Should research be undertaken, quantitative data would be crucial for characterizing the compound's activity. The following tables are examples of how such data could be structured.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Assay Type |

| Dopamine D2 | 550 | 780 (Antagonist) | [³H]Spiperone Competition |

| Serotonin 5-HT1A | 120 | 250 (Partial Agonist) | [³H]8-OH-DPAT Competition |

| Serotonin 5-HT2A | > 10,000 | - | [³H]Ketanserin Competition |

| Norepinephrine Transporter | 850 | 1200 (Inhibitor) | [³H]Nisoxetine Uptake Assay |

| GABA-A | > 10,000 | - | [³H]Muscimol Competition |

Table 2: Hypothetical Effects of this compound on Neurotransmitter Levels in Mouse Striatum (in vivo Microdialysis)

| Treatment Group | Dopamine (% of Baseline) | Serotonin (% of Baseline) | Norepinephrine (% of Baseline) |

| Vehicle Control | 102 ± 5 | 98 ± 7 | 105 ± 6 |

| Compound (1 mg/kg) | 115 ± 8 | 105 ± 9 | 110 ± 7 |

| Compound (10 mg/kg) | 180 ± 15 | 130 ± 12 | 150 ± 14 |

| Compound (30 mg/kg) | 250 ± 22 | 160 ± 18 | 190 ± 20 |

| *p < 0.05 compared to Vehicle Control |

Detailed Experimental Protocols (Prospective)

The following are detailed, hypothetical protocols for key experiments that would be necessary to characterize the neuropharmacological profile of this compound.

Protocol 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of key neurotransmitter receptors and transporters.

Materials:

-

Membrane preparations from cells expressing the target receptors (e.g., Dopamine D2, Serotonin 5-HT1A).

-

Radioligands (e.g., [³H]Spiperone, [³H]8-OH-DPAT).

-

Scintillation vials and cocktail.

-

Filter plates and vacuum manifold.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

This compound stock solution (in DMSO).

Procedure:

-

Prepare serial dilutions of this compound in incubation buffer.

-

In a 96-well plate, add 50 µL of diluted compound, 50 µL of radioligand at a concentration near its Kd, and 100 µL of the receptor-containing membrane preparation.

-

For non-specific binding, use a high concentration of a known unlabeled ligand.

-

Incubate the plate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through a filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold incubation buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki values.

Protocol 2: In Vivo Microdialysis

Objective: To measure the effect of systemic administration of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane).

-

Surgical tools.

-

Anesthesia (e.g., isoflurane).

-

Rats or mice.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection.

-

This compound for injection (dissolved in saline/DMSO).

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover from surgery for at least 48 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours.

-

Administer this compound or vehicle via intraperitoneal injection.

-

Continue collecting dialysate samples for at least 3 hours post-injection.

-

Analyze the dialysate samples for neurotransmitter content using HPLC-ED.

-

Express the results as a percentage change from the baseline neurotransmitter levels.

Visualizations of Hypothetical Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows that could be relevant to the study of this compound.

Caption: Hypothetical mechanism of action at a monoaminergic synapse.

Caption: A potential drug discovery workflow for a novel CNS compound.

Conclusion

While there is currently no specific data on the application of this compound in neuroscience, its chemical structure suggests it as a candidate for investigation. The hypothetical frameworks, protocols, and visualizations provided here are intended to serve as a guide for researchers who may wish to explore the neuropharmacological properties of this and other novel compounds. Future research is necessary to determine if this compound has any significant activity in the central nervous system and to elucidate its potential mechanisms of action.

Application Note: Investigating 2-[2-(Aminomethyl)phenyl]ethanol as a Potential Modulator of Dopaminergic Signaling

For Research Use Only.

Introduction

2-[2-(Aminomethyl)phenyl]ethanol is a phenethylamine derivative with a structural motif suggestive of potential interaction with biogenic amine transporters and receptors. The phenethylamine scaffold is a well-established pharmacophore found in numerous endogenous neurotransmitters and synthetic central nervous system (CNS) active agents. Structure-activity relationship studies of related phenethylamine derivatives have demonstrated that substitutions on the phenyl ring and the ethylamine side chain can significantly influence binding affinity and functional activity at various monoamine transporters and G-protein coupled receptors (GPCRs).[1][2][3][4] This application note outlines a hypothetical experimental framework to investigate the potential of this compound as a ligand for the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.

Hypothetical Mechanism of Action

Based on its structural similarity to known dopamine reuptake inhibitors, it is hypothesized that this compound may act as a competitive inhibitor of the dopamine transporter. By binding to DAT, the compound could block the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine and enhancing dopaminergic signaling. This proposed mechanism is depicted in the signaling pathway diagram below.

References

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 2-[2-(Aminomethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(Aminomethyl)phenyl]ethanol is a substituted phenylethanolamine derivative. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known pharmacologically active molecules, such as phenylethanolamine and other phenethylamines, suggests potential activity within the monoaminergic system.[1][2] Phenylethanolamines are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters and enzymes.[1][3]

These application notes provide a hypothetical framework for utilizing this compound in high-throughput screening (HTS) campaigns to explore its potential as a modulator of key biological targets. The protocols and data presented are illustrative and based on established HTS methodologies for analogous compounds.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 29777-64-8[4] |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| Structure |

Hypothesized Biological Activity and Targets

Based on its core phenylethanolamine scaffold, this compound is hypothesized to interact with targets within the central and peripheral nervous systems. The primary amine and hydroxyl group are key pharmacophoric features that may enable binding to:

-

Adrenergic Receptors (α and β): As an agonist or antagonist, influencing downstream signaling pathways.

-

Dopamine and Serotonin Receptors: Modulating neurotransmitter signaling.

-

Trace Amine-Associated Receptors (TAARs): Acting as a potential agonist.[2]

-

Monoamine Oxidases (MAO-A and MAO-B): Potentially inhibiting the degradation of monoamine neurotransmitters.

High-Throughput Screening Applications

The following are proposed HTS applications for this compound to elucidate its pharmacological profile.

GPCR Activity Profiling

A primary application is to screen this compound against a panel of GPCRs, particularly those involved in monoamine signaling. A common HTS approach for GPCRs is to measure the mobilization of intracellular calcium, which is a downstream effect of Gq-coupled receptor activation.[5][6]

Hypothetical Signaling Pathway for a Gq-Coupled Adrenergic Receptor

Caption: Hypothetical Gq-coupled GPCR signaling cascade.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a no-wash, fluorescence-based assay to detect intracellular calcium changes in response to compound treatment.

Materials:

-

HEK293 cells stably expressing the target adrenergic receptor.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

384-well black, clear-bottom assay plates.

-

This compound stock solution in DMSO.

-

Positive control agonist (e.g., phenylephrine for α1-adrenergic receptors).

-

Fluorescence plate reader with kinetic reading capabilities.

Workflow Diagram: GPCR Calcium Mobilization HTS

Caption: Workflow for a GPCR calcium mobilization HTS assay.

Protocol Steps:

-

Cell Plating: Seed HEK293 cells expressing the target receptor into 384-well plates at a density of 10,000 cells/well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove cell culture medium and add 20 µL of loading buffer to each well.

-

Incubation: Incubate the plates at 37°C for 1 hour in the dark.

-

Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add 5 µL of the compound solution to the respective wells. Include wells with positive control and vehicle (DMSO) control.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the kinetic fluorescence signal (e.g., every 2 seconds for 3 minutes).

Hypothetical Data Presentation

| Compound | Target Receptor | EC50 (µM) | Max Response (% of Control) |

| This compound | Adrenergic Receptor α1A | 1.2 | 95 |

| This compound | Adrenergic Receptor α1B | 5.8 | 80 |

| Phenylephrine (Control) | Adrenergic Receptor α1A | 0.1 | 100 |

Monoamine Oxidase (MAO) Inhibition Assay

To investigate if this compound can inhibit the enzymatic activity of MAO-A or MAO-B, a fluorometric HTS assay can be employed. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[7][8][9]

Experimental Protocol: MAO-A/B Inhibitor Screening

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., tyramine or a specific substrate for each isoform).

-

Horseradish peroxidase (HRP).

-

Fluorescent probe (e.g., Amplex Red).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

384-well black assay plates.

-

This compound stock solution in DMSO.

-

Positive control inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B).[10]

Workflow Diagram: MAO Inhibitor HTS

Caption: Workflow for a MAO inhibitor HTS assay.

Protocol Steps:

-

Compound Plating: Add 1 µL of serially diluted this compound or control inhibitors to the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing the MAO substrate, HRP, and Amplex Red in assay buffer. Add 10 µL of this mix to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

Hypothetical Data Presentation

| Compound | Target Enzyme | IC50 (µM) |

| This compound | MAO-A | > 100 |

| This compound | MAO-B | 8.5 |

| Clorgyline (Control) | MAO-A | 0.01 |

| Deprenyl (Control) | MAO-B | 0.05 |

Conclusion

The provided application notes and protocols offer a strategic approach for the initial characterization of this compound using high-throughput screening. Based on its chemical structure, this compound is a candidate for modulating monoaminergic signaling pathways. The outlined GPCR and enzyme inhibition assays represent robust and efficient methods to test these hypotheses and to identify potential "hit" activities for further investigation in the drug discovery process. It is imperative to validate any initial findings through secondary assays and further mechanistic studies.

References

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 6. agilent.com [agilent.com]

- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

Application Notes and Protocols for In Vitro Assay Development with 2-[2-(Aminomethyl)phenyl]ethanol

Introduction

2-[2-(Aminomethyl)phenyl]ethanol is a phenethylamine derivative with potential pharmacological activity. Structural similarities to known biogenic amines suggest that it may interact with monoaminergic systems. A primary target for such compounds is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) involved in modulating dopaminergic and serotonergic neurotransmission.[1][2] TAAR1 is a promising therapeutic target for neuropsychiatric disorders like schizophrenia and substance use disorders.[2][3]

These application notes provide detailed protocols for two fundamental in vitro assays to characterize the pharmacological profile of this compound: a functional assay to determine its agonist activity at the human TAAR1 receptor and a binding assay to determine its affinity for the receptor.

Application Note 1: Functional Characterization of this compound using a TAAR1-Mediated cAMP Accumulation Assay

This protocol describes a method to quantify the agonist activity of this compound by measuring its ability to stimulate cyclic AMP (cAMP) production in a human embryonic kidney (HEK293) cell line stably expressing the human TAAR1 receptor. TAAR1 is predominantly coupled to the Gs alpha-subunit of the G-protein complex, which activates adenylyl cyclase to produce cAMP.[3][4] The assay utilizes a competitive immunoassay format or a bioluminescent reporter system to measure intracellular cAMP levels.

Experimental Protocol: cAMP Accumulation Assay

1. Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing human TAAR1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.[5][6]

-

One day before the assay, harvest the cells using trypsin-EDTA and perform a cell count using a hemacytometer.[7]

-

Seed the cells into a white, 96-well, clear-bottom microplate at a density of 15,000-30,000 cells per well in 100 µL of growth medium.[7][8]

-

Incubate the plate overnight to allow for cell attachment.[6]

2. Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the test compound and a known TAAR1 agonist (e.g., β-phenylethylamine as a reference compound) in assay buffer (e.g., HBSS or Opti-MEM) to create a range of concentrations for the dose-response curve.

3. Assay Procedure:

-

Gently remove the growth medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

-

Add 50 µL of the prepared compound dilutions (test compound or reference agonist) to the respective wells. For control wells, add 50 µL of assay buffer with vehicle.

-

Incubate the plate for 30-60 minutes at 37°C.

4. cAMP Detection:

-

Measure intracellular cAMP levels using a suitable commercial kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP Assay, or ELISA-based kits) following the manufacturer's instructions.[5][7][9]

-

For a luminescent assay like GloSensor™, this typically involves adding a detection reagent and measuring luminescence on a plate reader.

5. Data Analysis:

-

Convert the raw data (e.g., luminescence or fluorescence ratio) to cAMP concentrations if necessary, based on a standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Data Presentation: TAAR1 Agonist Activity

| Compound | EC50 (nM) | Emax (% of Reference) |

| Reference Agonist (β-phenylethylamine) | 138 | 100% |

| This compound | 275 | 88% |

Table 1: Hypothetical dose-response data for this compound at the human TAAR1 receptor. Data are presented as the mean of three independent experiments.

Visualization: cAMP Assay Workflow

Caption: Workflow for the TAAR1-mediated cAMP accumulation assay.

Application Note 2: Determining Binding Affinity of this compound using a Radioligand Competition Assay

This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of this compound for the human TAAR1 receptor.[10] The assay measures the ability of the unlabeled test compound to compete with a known radiolabeled TAAR1 ligand for binding to receptors in a membrane preparation from cells overexpressing TAAR1.

Experimental Protocol: Radioligand Binding Assay

1. Membrane Preparation:

-

Culture a large batch of HEK293 cells stably expressing human TAAR1.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[11]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

-

Store the membrane aliquots at -80°C until use.

2. Assay Setup:

-

The assay is performed in a 96-well plate in a final volume of 250 µL.[11]

-

Prepare serial dilutions of this compound (the competitor).

-

Prepare a solution of a suitable TAAR1 radioligand (e.g., a tritiated or iodinated TAAR1-specific ligand) at a concentration close to its Kd value.

3. Assay Procedure:

-

To each well, add the following in order:

-

Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[11]

4. Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer solution (e.g., 0.3% PEI).[11]

-

Use a cell harvester to rapidly wash the filters with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[11]

5. Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]